1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal chemistry Kinase inhibitor design SAR

1-(3,4-Dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245‑69‑0) is a fully substituted, tricyclic heteroaromatic compound belonging to the pyrazolo[4,3‑c]quinoline class. Its core scaffold is associated with high‑affinity benzodiazepine receptor antagonism, inhibition of hematopoietic progenitor kinase 1 (HPK1), FMS‑like tyrosine kinase 3 (FLT3), phosphodiesterase 4 (PDE4), and anti‑inflammatory nitric‑oxide (NO) suppression.

Molecular Formula C26H23N3
Molecular Weight 377.5 g/mol
CAS No. 901245-69-0
Cat. No. B6509191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901245-69-0
Molecular FormulaC26H23N3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=C(C=C5)C)C
InChIInChI=1S/C26H23N3/c1-16-5-9-20(10-6-16)25-23-15-27-24-12-7-17(2)13-22(24)26(23)29(28-25)21-11-8-18(3)19(4)14-21/h5-15H,1-4H3
InChIKeyLRXZHLJZMFLFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-69-0): Core Scaffold and Procurement Profile


1-(3,4-Dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245‑69‑0) is a fully substituted, tricyclic heteroaromatic compound belonging to the pyrazolo[4,3‑c]quinoline class [1]. Its core scaffold is associated with high‑affinity benzodiazepine receptor antagonism, inhibition of hematopoietic progenitor kinase 1 (HPK1), FMS‑like tyrosine kinase 3 (FLT3), phosphodiesterase 4 (PDE4), and anti‑inflammatory nitric‑oxide (NO) suppression [2][3]. The compound is primarily supplied as a research‑grade screening molecule (typical purity ≥95 %) and carries a PubChem CID of 20852542 [4].

Why Generic Substitution Fails for 1-(3,4-Dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (901245-69-0)


Within the pyrazolo[4,3‑c]quinoline family, even subtle variations in the N1‑aryl substituent dramatically alter lipophilicity, steric bulk, and electronic profile, which directly govern target engagement, selectivity, and off‑target promiscuity [1][2]. The 1‑(3,4‑dimethylphenyl) group imparts a unique combination of hydrophobic surface area and restricted rotatable bonds that is absent in close analogs such as the 1‑(4‑methoxyphenyl) or 1‑(3‑chlorophenyl) derivatives [3]. Consequently, interchanging in‑class compounds without direct comparative data risks confounding SAR interpretation, invalidating screening campaigns, and wasting procurement resources on molecules with fundamentally different binding landscapes [4].

Quantitative Differentiation Evidence: 1-(3,4-Dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


N1‑Aryl Substituent: Steric and Electronic Differentiation from 1‑(4‑Methoxyphenyl) and 1‑(3‑Chlorophenyl) Analogs

The 3,4‑dimethylphenyl substituent at N1 provides a larger hydrophobic surface area (calculated XLogP3‑AA = 6.6) and greater steric bulk than the 4‑methoxyphenyl analog (XLogP3‑AA ≈ 5.8) or the 3‑chlorophenyl analog (XLogP3‑AA ≈ 5.9) [1]. This difference of 0.7–0.8 log units translates to an approximately 5‑fold higher predicted membrane partitioning, which is a critical determinant for intracellular kinase target engagement [2]. Additionally, the 3,4‑dimethyl pattern eliminates the hydrogen‑bond acceptor capacity introduced by the methoxy oxygen in the comparator, potentially reducing off‑target interactions with polar binding pockets [3].

Medicinal chemistry Kinase inhibitor design SAR

Predicted Metabolic Stability: Absence of Metabolic Soft Spots Found in 1‑(4‑Methoxyphenyl) and 1‑(3‑Chlorophenyl) Analogs

The 3,4‑dimethylphenyl group lacks the O‑demethylation site present in the 1‑(4‑methoxyphenyl) analog and the potential oxidative dehalogenation liability of the 1‑(3‑chlorophenyl) analog [1]. In vitro microsomal stability studies on related pyrazolo[4,3‑c]quinoline chemotypes indicate that methoxy‑substituted N1‑aryl derivatives exhibit >50 % turnover within 30 min in human liver microsomes, whereas alkyl‑substituted analogs typically show <20 % turnover under identical conditions [2]. Although direct experimental data for CAS 901245‑69‑0 are not yet available, the class‑level inference supports a longer projected metabolic half‑life for the target compound relative to both oxygenated and halogenated N1‑aryl comparators [3].

Drug metabolism Pharmacokinetics Lead optimization

HPK1/FLT3 Kinase Inhibition Potential: Scaffold‑Level Activity Differentiated from Unsubstituted N1‑H Analog

Patent US20250011319 discloses that 1,3,8‑trisubstituted pyrazolo[4,3‑c]quinolines exhibit potent HPK1 and FLT3 inhibitory activity, with multiple exemplified compounds achieving IC50 values between 1‑100 nM [1]. The N1‑unsubstituted parent scaffold (8‑methyl‑3‑(4‑methylphenyl)‑1H‑pyrazolo[4,3‑c]quinoline, CAS 1030132‑81‑0) lacks an N1‑aryl group and is not exemplified in the patent, indicating that N1‑aryl substitution—particularly with a hydrophobic, electron‑rich aryl group such as 3,4‑dimethylphenyl—is a structural prerequisite for potent dual HPK1/FLT3 engagement [2]. While explicit IC50 data for CAS 901245‑69‑0 are not publicly reported, its substitution pattern maps precisely onto the patent’s Markush Formula I, placing it within the most active structural sub‑series [3].

Cancer immunotherapy Kinase inhibition HPK1 FLT3

Rotatable Bond Count and Conformational Rigidity: Differentiation from 1‑(4‑tert‑Butylphenyl) and 1‑(4‑Methoxyphenyl) Analogs

The target compound contains 2 rotatable bonds (both methyl groups), identical to the 1‑(4‑methoxyphenyl) analog but two fewer than the 1‑(4‑tert‑butylphenyl) analog, which possesses 3 rotatable bonds [1]. Lower rotatable bond count correlates with improved ligand efficiency and reduced entropic penalty upon target binding [2]. Compared to the 1‑(4‑tert‑butylphenyl) derivative, CAS 901245‑69‑0 is expected to exhibit a favorable binding entropy contribution of approximately 0.5‑1.0 kcal/mol per restricted bond, translating to a potential 5‑ to 10‑fold affinity advantage at equivalent enthalpy [3].

Conformational analysis Ligand efficiency Binding entropy

Spectral Fingerprint and Identity Confirmation: 1H NMR Differentiation from 1‑Phenyl and 1‑(4‑Methylphenyl) Analogs

The 1H NMR spectrum of CAS 901245‑69‑0 (SpectraBase Compound ID: D11OlnSLViT) displays distinct aromatic proton patterns arising from the 3,4‑dimethylphenyl group that are absent in the 1‑phenyl analog (CAS 901045‑44‑1) and the 1‑(4‑methylphenyl) analog (CAS 901045‑42‑9) [1]. Specifically, the 3,4‑dimethylphenyl moiety generates a characteristic doublet of doublets for the H‑5′ proton and two methyl singlets (δ ≈ 2.3 ppm), providing unambiguous identity confirmation by NMR [2]. This spectral differentiation is critical for quality control laboratories that must verify compound identity upon receipt and distinguish between closely related catalog items that may be inadvertently confused [3].

Quality control Analytical chemistry Compound identity

Optimal Deployment Scenarios for 1-(3,4-Dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline


HPK1/FLT3 Dual Inhibitor Screening and Lead Identification

Based on its full compliance with Markush Formula I of US Patent 20250011319, this compound is optimally deployed as a screening candidate in HPK1‑ and FLT3‑focused biochemical and cellular assays. Its N1‑aryl substitution pattern satisfies a key structural requirement for potent dual kinase inhibition, making it a legitimate probe for cancer immunotherapy target validation [1].

Physicochemical Property Benchmarking for Pyrazolo[4,3‑c]quinoline SAR Libraries

With a computed XLogP3‑AA of 6.6, only 2 rotatable bonds, and no hydrogen‑bond donors, CAS 901245‑69‑0 serves as an excellent lipophilic reference point for building property‑based SAR matrices. It can be used alongside its 1‑(4‑methoxyphenyl) and 1‑(3‑chlorophenyl) analogs to map the impact of N1‑aryl electronics on permeability and metabolic stability [2][3].

Metabolic Stability Probe in Human Liver Microsome Assays

The absence of O‑demethylation and dehalogenation metabolic soft spots makes this compound a suitable candidate for comparative metabolic stability studies. When run head‑to‑head against the 1‑(4‑methoxyphenyl) analog, the predicted ≥2.5‑fold lower intrinsic clearance can be experimentally validated to confirm the metabolic advantage of alkyl‑aryl over alkoxy‑aryl N1 substitution [4].

Quality Control Reference Standard for Pyrazolo[4,3‑c]quinoline Compound Libraries

The unique 1H NMR fingerprint with two aromatic methyl singlets (δ ≈ 2.3 ppm) enables rapid, unambiguous identity confirmation. This compound can serve as a retention‑time and spectral reference standard during HPLC and NMR quality control of larger pyrazolo[4,3‑c]quinoline screening collections [5].

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